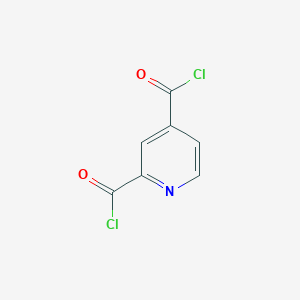

2,4-Pyridinedicarbonyl dichloride

描述

Significance of Pyridine-Based Dicarbonyl Chlorides in Organic Synthesis

Pyridine-based dicarbonyl chlorides are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. Their significance stems from the presence of the pyridine (B92270) nucleus, which is a structural motif found in numerous natural products, including vitamins, coenzymes, and alkaloids. nih.govdovepress.com The incorporation of a pyridine ring into a molecule can significantly influence its pharmacological profile. dovepress.com

These compounds are particularly useful as starting materials for the synthesis of a variety of derivatives. For instance, they can be used to create pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff's bases. sigmaaldrich.comchemicalbook.com The resulting molecules have shown promise as antimicrobial and antiviral agents. nih.gov The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl centers, making these compounds highly reactive towards nucleophiles like amines. This reactivity leads to high yields in amidation reactions, a crucial process in the synthesis of many pharmaceuticals and polymers.

Scope of Academic Inquiry into 2,4-Pyridinedicarbonyl Dichloride

Academic inquiry into this compound has primarily focused on its utility as a synthetic intermediate. Researchers have explored its role in the preparation of chiral linear and macrocyclic bridged pyridines. nih.gov These studies often involve multi-step syntheses where the dicarbonyl dichloride is reacted with other molecules to build complex structures. nih.govgoogle.com The resulting compounds are then typically screened for biological activities, such as antimicrobial and antifungal properties. nih.gov

While this compound is a valuable reagent, its isomer, 2,6-pyridinedicarbonyl dichloride, has been the subject of more extensive research due to certain advantageous properties. For example, polyesters derived from the 2,6-isomer exhibit higher thermal stability compared to those from the 2,4- and 2,5-isomers. Nevertheless, the unique substitution pattern of this compound offers distinct synthetic possibilities that continue to be explored.

Structural Features and Reactivity Context within Heterocyclic Chemistry

From a structural standpoint, this compound is a disubstituted pyridine, with two carbonyl chloride groups attached at the 2 and 4 positions of the pyridine ring. The pyridine ring itself is a six-membered heterocycle containing one nitrogen atom. This nitrogen atom, along with the electron-withdrawing carbonyl chloride groups, significantly influences the electronic properties and reactivity of the molecule.

The presence of the nitrogen atom in the pyridine ring makes the compound basic, although this basicity is reduced by the electron-withdrawing nature of the substituents. The carbonyl chloride groups are highly reactive functional groups, readily undergoing nucleophilic acyl substitution reactions. This high reactivity allows for the facile introduction of a wide range of functionalities onto the pyridine scaffold.

In the broader context of heterocyclic chemistry, pyridine and its derivatives are of immense importance. They are fundamental components of many biologically active compounds and are widely used in the pharmaceutical and agrochemical industries. mdpi.com The ability to functionalize the pyridine ring, as facilitated by reagents like this compound, is therefore a critical aspect of modern drug discovery and materials science.

Interactive Data Tables

Table 1: Comparative Reactivity in Amidation Reactions

| Compound | Yield with Anthracene-Based Amine (%) | Reaction Time (h) |

| 2,6-Pyridinedicarbonyl dichloride | 93 | 3.5 |

| 2,5-Pyridinedicarbonyl dichloride | 85 | 4.0 |

| Isophthaloyl dichloride | 78 | 5.0 |

Table 2: Thermal Properties of Polyesters

| Polyester (B1180765) Precursor | T_g (°C) | Decomposition Temp. (°C) |

| 2,6-Pyridinedicarbonyl dichloride | 95 | 320 |

| 2,5-Pyridinedicarbonyl dichloride | 75 | 290 |

| Isophthaloyl dichloride | 85 | 310 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridine-2,4-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLFXJMODAWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575706 | |

| Record name | Pyridine-2,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57062-14-3 | |

| Record name | Pyridine-2,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Pyridinedicarbonyl Dichloride

Established Synthetic Routes and Mechanistic Considerations

The primary and most well-established methods for the synthesis of 2,4-pyridinedicarbonyl dichloride involve the direct conversion of the corresponding dicarboxylic acid or its ester derivatives.

Chlorination of Pyridinedicarboxylic Acids

The most common route to this compound is through the chlorination of 2,4-pyridinedicarboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.compjoes.com

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by a nucleophilic attack from the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. rsc.orggoogle.com The evolution of these gases helps to drive the reaction to completion. The general reaction is as follows:

C₇H₅NO₄ + 2 SOCl₂ → C₇H₃Cl₂NO₂ + 2 SO₂ + 2 HCl

Similarly, phosphorus pentachloride reacts with the carboxylic acid to yield the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride. tandfonline.com

A general procedure for the synthesis of dicarbonyl dichlorides involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). nih.gov The dicarboxylic acid is suspended in the solvent, and after the addition of catalytic DMF, oxalyl chloride is added dropwise. The reaction is typically stirred at room temperature until a clear solution is formed, indicating the completion of the reaction. nih.gov

Conversion from Pyridinedicarboxylic Esters

While less common, the synthesis of acyl chlorides from their corresponding esters is also a viable method. For instance, the reaction of tert-butyl esters with thionyl chloride at room temperature can yield acid chlorides. It is important to note that methyl, ethyl, and isopropyl esters are generally unreactive under these conditions.

Optimization Strategies for Synthetic Efficiency and Purity

To ensure high yields and purity of this compound, careful control of the reaction environment and the use of modern purification techniques are essential.

Control of Reaction Parameters and Anhydrous Conditions

A critical factor in the synthesis of acyl chlorides is the strict exclusion of water. tandfonline.comhumanjournals.com this compound is highly reactive and will readily hydrolyze back to the dicarboxylic acid in the presence of moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. humanjournals.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent atmospheric moisture from interfering with the reaction.

Reaction temperature and time are also key parameters to control. The reaction of 2,4-pyridinedicarboxylic acid with thionyl chloride is often performed at reflux to ensure complete conversion. google.com Excess chlorinating agent is typically used to drive the reaction forward, and this excess is then removed under vacuum after the reaction is complete.

Modern Purification Techniques

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials and byproducts. Fractional distillation is a common method for purifying acyl chlorides. tandfonline.com This technique separates compounds based on their boiling points.

Another purification method is recrystallization. The crude product can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution. For dicarbonyl dichlorides, after evaporation of the solvent, any remaining volatile residues can be removed by co-azeotropic distillation with an anhydrous solvent like toluene. nih.gov The purity of the final product can be assessed using techniques such as gas chromatography (GC).

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods for producing the precursors to this compound. One notable advancement is the upcycling of waste poly(ethylene terephthalate) (PET) into 2,4-pyridinedicarboxylic acid (2,4-PDCA) through a tandem chemo-microbial process. This innovative approach utilizes a chemical hydrolysis step to break down PET into its monomers, which are then converted into 2,4-PDCA by genetically engineered microorganisms. This strategy offers a promising green alternative to traditional synthesis methods that rely on petrochemical feedstocks. google.com

Reactivity and Reaction Pathways of 2,4 Pyridinedicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions

2,4-Pyridinedicarbonyl dichloride is characterized by its two highly reactive acyl chloride functional groups. This inherent reactivity makes it a valuable reagent in nucleophilic acyl substitution reactions, a class of reactions where a nucleophile displaces the leaving group of an acyl compound. masterorganicchemistry.comkhanacademy.orglibretexts.org The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride leaving group. khanacademy.orglibretexts.org

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of corresponding diamides. This reaction proceeds via a nucleophilic acyl substitution mechanism. khanacademy.orgyoutube.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. khanacademy.orgyoutube.com This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. khanacademy.orgyoutube.com

This reactivity has been exploited in the synthesis of various complex molecules. For instance, it is a key starting material for creating pyridine-bridged 2,6-bis-carboxamide Schiff's bases by reacting with amino acid esters like L-alanine or 2-methyl-alanine methyl esters. sigmaaldrich.com Similarly, it reacts with 1-pyrenemethylamine hydrochloride in the presence of a base to produce N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide. sigmaaldrich.com These reactions highlight the utility of this compound in constructing intricate molecular architectures.

The formation of amide bonds from acid chlorides and amines is a fundamental transformation in organic synthesis. Often, a base is added to the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. khanacademy.orgyoutube.com

Table 1: Examples of Amide Derivatives Synthesized from this compound

| Amine Reactant | Resulting Amide Derivative |

| L-alanine methyl ester | Pyridine-bridged 2,6-bis-carboxamide Schiff's base |

| 2-methyl-alanine methyl ester | Pyridine-bridged 2,6-bis-carboxamide Schiff's base |

| 1-pyrenemethylamine hydrochloride | N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide |

In a similar fashion to amide formation, this compound readily reacts with alcohols to form ester derivatives. This reaction also follows a nucleophilic acyl substitution pathway, where the oxygen atom of the alcohol acts as the nucleophile. The reaction of esters with ammonia (B1221849) can also conveniently yield amides.

A notable application of this reactivity is in the synthesis of pyridine-based polyamido-polyester optically active macrocycles. sigmaaldrich.com This is achieved by reacting this compound with chiral diamine dihydrobromides. sigmaaldrich.com This demonstrates the compound's utility in creating complex polymeric structures with specific stereochemistry. The synthesis of polyesters through the condensation of diacids or their derivatives with diols is a major application in polymer chemistry. libretexts.org

Electrophilic Aromatic Acylation Reactions (e.g., Friedel-Crafts Acylation)

While pyridines are generally electron-deficient and thus not highly reactive towards electrophilic aromatic substitution, Friedel-Crafts acylation can be achieved under certain conditions. youtube.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride. nih.govudel.edu The Lewis acid activates the acyl chloride, making it a more potent electrophile. nih.gov

In the context of this compound, it can serve as the electrophile in Friedel-Crafts acylation to construct pyridine-fused quinazolines. For example, its reaction with aniline (B41778) derivatives at elevated temperatures in a suitable solvent like dichloromethane (B109758) can lead to the formation of these fused heterocyclic systems, some of which have shown potential as antiproliferative agents.

It is important to note that the pyridine (B92270) ring itself is generally deactivated towards electrophilic attack. Therefore, alternative strategies for the preparation of pyridyl ketones often involve the addition of acyl radicals or the acylation of metalated pyridines. youtube.com

Unconventional Reactivity Patterns

Recent research has explored the dearomatization of pyridine rings, a transformation that converts the flat, aromatic system into a non-aromatic, three-dimensional structure. nih.govnih.govrsc.orgacs.org This process is of significant interest as it provides access to valuable saturated and partially saturated heterocyclic scaffolds. nih.govnih.gov

One strategy involves the copper-catalyzed direct dearomatization of unactivated pyridines with carbon nucleophiles. nih.govacs.org Mechanistic studies, including computational modeling, have revealed a pathway involving a doubly dearomative imidoyl-Cu-ene reaction. nih.govacs.org This process leads to the formation of C4-functionalized 1,4-dihydropyridines. nih.govacs.org Another approach involves the copper-catalyzed C4-selective addition of silicon nucleophiles to pyridinium (B92312) triflates, which also results in dearomatization to yield 4-silylated 1,4-dihydropyridines. researchgate.net A carbonyl group at the C3 position of the pyridine ring is often required for this transformation, likely acting as a directing group. researchgate.net

A dearomatization–rearomatization strategy has also been developed for the construction of 4H-quinolizin-4-ones from pyridines. rsc.org This method involves the activation of the pyridine, a dearomative cycloaddition, and a subsequent rearomative ring expansion. rsc.org

Radical and Electron-Transfer Mediated Reactions in Solution

The involvement of radical and electron-transfer processes in the reactivity of pyridine derivatives is an area of active investigation. acs.org For instance, the addition of acyl radicals to pyridinium salts represents a method for the synthesis of pyridyl ketones. youtube.com These nucleophilic acyl radicals can be generated from various carboxylic acid derivatives and tend to add at the 2- or 4-positions of the pyridinium ring. youtube.com

Furthermore, radical cations containing a pyridine ring have been synthesized and studied for their potential to act as hydrogen atom abstraction agents through a concerted proton-electron transfer (CPET) mechanism. acs.org The electron-deficient nature of the pyridine ring influences the reduction potential of these species. acs.org

Applications in Complex Organic Synthesis and Building Block Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The bifunctional nature of 2,4-pyridinedicarbonyl dichloride makes it an ideal starting material for the construction of a variety of heterocyclic scaffolds. The two reactive acyl chloride groups can readily participate in reactions with a wide range of nucleophiles, leading to the formation of new ring systems.

Construction of Pyridine-Fused Systems

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. nii.ac.jpresearchgate.net this compound can be envisioned as a key reagent in the synthesis of such systems. For instance, reaction with binucleophilic reagents, where the nucleophilic centers can attack both carbonyl chlorides, would lead to the formation of a new ring fused to the initial pyridine (B92270) core. While specific examples utilizing this compound are not extensively reported, the general strategy of using dicarbonyl compounds for the synthesis of fused heterocycles is well-established. nii.ac.jp This approach allows for the creation of a wide array of polycyclic aromatic systems with tailored electronic and steric properties.

Derivatization for Macrocyclic Architectures

Macrocyclic compounds, large ring structures, are of great interest for their ability to bind to specific ions or molecules, finding applications in areas such as catalysis and medicinal chemistry. google.com The reaction of this compound with long-chain diamines or diols under high-dilution conditions can lead to the formation of macrocyclic polyamides or polyesters. google.com The geometry of the 2,4-disubstituted pyridine ring imparts a specific conformational constraint on the resulting macrocycle, influencing its size, shape, and binding properties. Although much of the literature focuses on the 2,6-isomer for macrocycle synthesis, the principles of using diacyl chlorides for such transformations are directly applicable to the 2,4-isomer. nih.gov

Table 1: Examples of Reagents for Macrocycle Synthesis with Pyridinedicarbonyl Dichlorides

| Reagent Class | Specific Example | Potential Macrocycle Type |

| Diamines | 1,6-Hexanediamine | Polyamide Macrocycle |

| Diols | Ethylene (B1197577) Glycol | Polyester (B1180765) Macrocycle |

| Amino Alcohols | Ethanolamine | Polyamide-Ester Macrocycle |

Role in the Synthesis of Bioactive Molecule Precursors

The pyridine moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The reactivity of this compound makes it a valuable intermediate in the synthesis of precursors for these important molecules.

Design and Synthesis of Potential Pharmaceutical Intermediates

2,4-Pyridinedicarboxylic acid, the precursor to the dichloride, is recognized as an important intermediate in pharmaceutical manufacturing. nordmann.globalgoogle.com It is a known inhibitor of various enzymes, including 2-oxoglutarate-dependent dioxygenases, which are implicated in a range of diseases. medchemexpress.comcaymanchem.comselleckchem.com The conversion of the diacid to the more reactive this compound facilitates its incorporation into more complex molecular structures. For example, it can be reacted with various amines or alcohols to generate a library of amide and ester derivatives. These derivatives can then be screened for enhanced biological activity or serve as intermediates for further synthetic transformations. Studies have shown that derivatives of pyridinedicarbonyl dichlorides can exhibit significant antimicrobial activity. nordmann.global

Application in Agrochemical Intermediate Synthesis

Pyridine-based compounds are also prevalent in the agrochemical industry, functioning as herbicides, insecticides, and fungicides. nih.govresearchgate.net The structural features of 2,4-pyridinedicarboxylic acid derivatives can be leveraged to design new agrochemical candidates. For instance, 2,4-pyridinedicarboxylic acid itself has been shown to affect plant growth by inhibiting certain enzymes. nih.govresearchgate.net By converting the diacid to the dichloride, it becomes possible to synthesize a wide range of derivatives with potentially enhanced or more selective herbicidal or pesticidal properties.

Synthesis of Specialized Chemical Reagents and Intermediates

Beyond its direct application in the synthesis of complex final products, this compound is a valuable reagent for creating other specialized chemical intermediates. Its reaction with two equivalents of an amine, for example, can yield the corresponding bis-amide. This transformation is useful for introducing the 2,4-disubstituted pyridine core into a larger molecule or for creating ligands for coordination chemistry. The synthesis of polymers, such as polyamides and polyesters, from 2,4-pyridinedicarboxylic acid and its derivatives has also been explored, highlighting the potential of the dichloride as a monomer in polymer chemistry. google.comwur.nl

Integration into Polymer Chemistry and Advanced Materials Science

Monomer for Polycondensation Reactions

2,4-Pyridinedicarbonyl dichloride serves as a key building block in polycondensation reactions, a process where monomers join together to form a polymer with the elimination of a small molecule, such as hydrogen chloride. The high reactivity of the acyl chloride groups facilitates the formation of strong covalent bonds with various co-monomers, leading to the synthesis of high-performance polymers.

Synthesis of Polyamides

The reaction of this compound with diamines yields polyamides, a class of polymers known for their excellent mechanical strength and thermal stability. The polycondensation reaction proceeds readily, often at low temperatures, to form strong amide linkages. The incorporation of the pyridine (B92270) ring into the polyamide backbone can impart unique characteristics to the resulting material. The nitrogen atom in the pyridine ring can act as a site for hydrogen bonding, potentially influencing the polymer's crystallinity, solubility, and thermal behavior. nih.govgreenchemicals.eu

While specific data for polyamides derived solely from this compound is limited in publicly available literature, the synthesis of aromatic polyamides from similar pyridine-based dicarbonyl chlorides, such as the 2,6-isomer, has been reported to yield materials with high thermal stability. sigmaaldrich.com The synthesis of aramids, or aromatic polyamides, often involves the reaction of an aromatic diamine with an aromatic diacid chloride, resulting in polymers with exceptional strength and heat resistance, such as Kevlar® and Nomex®. researchgate.netresearchgate.net

Synthesis of Polyesters and Copolyesters

Similarly, this compound can be reacted with diols to produce polyesters and copolyesters. This polycondensation reaction results in the formation of ester linkages, creating a polymer with a different set of properties compared to its polyamide counterpart. The pyridine moiety in the polyester (B1180765) backbone can influence the polymer's glass transition temperature (Tg), melting temperature (Tm), and degradation characteristics.

Research on pyridine dicarboxylic acid (PDC) derived polyesters suggests that the orientation of the carboxylic acid groups in the different isomers results in polymers with distinct properties. wur.nl Although detailed studies on polymers from 2,4-PDC are not as prevalent as for its 2,5- and 2,6-isomers, it is known that the incorporation of a pyridine ring can reduce the aromaticity of the cyclic system compared to a benzene (B151609) ring, which in turn can affect thermal stability. wur.nl For instance, a study on poly(1,4-butylene 2,4-pyridinedicarboxylate) has been noted in the literature. wur.nl

Enzymatic synthesis has also been explored for producing pyridine-based polyesters, highlighting a move towards more sustainable and green chemistry. researchgate.net For example, the polycondensation of diethyl pyridine-2,4-dicarboxylate with 1,8-octanediol (B150283) has been shown to yield high molecular weight polymers. researchgate.net

Fabrication of Functional Polymeric Materials

The inclusion of this compound in polymer chains is a strategic approach to fabricating functional polymeric materials with specific and enhanced properties.

Tailoring Polymer Properties through Structural Incorporation

The presence of the nitrogen atom in the pyridine ring of this compound offers a powerful tool for tailoring the properties of the resulting polymers. This nitrogen atom can participate in hydrogen bonding, which can significantly influence the polymer's morphology, leading to either amorphous or semi-crystalline structures. This, in turn, affects mechanical properties such as tensile strength and modulus, as well as thermal properties like the glass transition temperature. wur.nl

Furthermore, the pyridine unit can enhance the polymer's affinity for certain solvents and its barrier properties against gases and liquids. For example, copolyesters containing a pyridine moiety have shown improved water and gas barrier properties compared to their all-aromatic counterparts. wur.nl The ability to fine-tune these properties is crucial for developing materials for specific applications, from packaging to high-performance textiles. The dispersity of a polymer, which describes the distribution of molecular weights, is another key parameter that can be tailored to affect material properties and can be controlled through various polymerization techniques. chemrxiv.orgrsc.org

Role in Polymer Crosslinking and Network Formation

This compound can also function as a crosslinking agent to create polymer networks. The two reactive carbonyl chloride groups can react with functional groups on different polymer chains, forming covalent bonds that link the chains together. This process transforms a collection of individual polymer chains into a single, three-dimensional network, a process also known as curing.

Crosslinking significantly alters the properties of a material, generally increasing its rigidity, strength, and thermal stability. While specific examples of this compound as a primary crosslinking agent are not extensively documented, the principle is well-established in polymer chemistry. For instance, diacid chlorides are used to crosslink polymers containing hydroxyl or amine groups. The resulting crosslinked polymers often exhibit enhanced performance characteristics, making them suitable for demanding applications. The development of recyclable crosslinked polymers is an area of active research, with a focus on creating materials that are both robust and sustainable. nih.govmdpi.com

Comparative Analysis with Analogous Dicarbonyl Chlorides in Polymer Design

In polymer design, the choice of monomer is critical in determining the final properties of the material. A comparative analysis of this compound with its more common carbocyclic analogues, isophthaloyl chloride (a meta-substituted benzene dicarbonyl chloride) and terephthaloyl chloride (a para-substituted benzene dicarbonyl chloride), reveals the unique contributions of the pyridine-based monomer.

The primary difference lies in the presence of the nitrogen atom in the pyridine ring. This introduces a degree of asymmetry and polarity not present in isophthaloyl and terephthaloyl chloride. This can lead to:

Solubility: Polyamides and polyesters containing the 2,4-pyridine moiety may exhibit different solubility profiles compared to those derived from isophthaloyl or terephthaloyl chloride due to the potential for hydrogen bonding with the pyridine nitrogen.

Thermal Properties: The introduction of the pyridine ring can disrupt the packing of polymer chains, potentially leading to lower melting points compared to the highly regular polymers formed from terephthaloyl chloride. However, the rigidity of the pyridine ring can still contribute to a high glass transition temperature. For example, polyesters derived from 2,6-PDC have shown a higher glass transition temperature than polyethylene (B3416737) terephthalate (B1205515) (PET). wur.nl

Mechanical Properties: The altered intermolecular forces and chain packing can influence the mechanical properties. While the rigid aromatic rings of all three monomers contribute to high strength and modulus, the specific arrangement and interactions in pyridine-based polymers can lead to unique mechanical responses. For instance, polyesters from 2,6-PDC have demonstrated significantly higher Young's modulus and strength compared to their isophthalate (B1238265) counterparts. wur.nl

Below is a table summarizing a general comparison based on the structural differences and their expected influence on polymer properties.

| Feature | This compound | Isophthaloyl Chloride | Terephthaloyl Chloride |

| Structure | Asymmetric pyridine ring | Symmetric benzene ring (meta) | Symmetric benzene ring (para) |

| Polarity | Higher due to nitrogen atom | Lower | Lower |

| Hydrogen Bonding | Potential for H-bonding at N atom | No additional H-bonding sites | No additional H-bonding sites |

| Expected Polymer Chain Regularity | Less regular | Less regular than para-isomer | Highly regular |

| Potential Impact on Tg | High | High | High |

| Potential Impact on Tm | Lower than para-isomer | Lower than para-isomer | Highest |

| Potential Impact on Solubility | Potentially altered solubility | Good solubility in some cases | Often requires specific solvents |

It is important to note that the properties of the final polymer are also heavily dependent on the co-monomer used in the polycondensation reaction.

Coordination Chemistry and Metal Complexation Dynamics

Design and Synthesis of Pyridine-Dicarbonyl Ligands

The synthesis of pyridine-dicarbonyl ligands from 2,4-pyridinedicarbonyl dichloride is a straightforward and adaptable process, primarily involving the reaction of the dichloride with nucleophiles such as amines or alcohols. This allows for the systematic design of ligands with tailored steric and electronic properties.

A common synthetic strategy involves the condensation reaction between this compound and a primary or secondary amine to yield the corresponding pyridine-dicarboxamide ligands. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of the amine substituent allows for fine-tuning of the ligand's properties, which can influence the coordination geometry and reactivity of the resulting metal complexes. For instance, the reaction with N-alkylanilines can produce N,N'-dialkyl-N,N'-diphenyl-2,4-pyridinedicarboxamides nih.gov.

Similarly, reaction with alcohols leads to the formation of the corresponding diester ligands. The synthesis of the parent this compound itself is generally achieved by treating 2,4-pyridinedicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) nih.govnih.gov. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride groups.

A general scheme for the synthesis of pyridine-2,6-dicarboxamide ligands, which is analogous to the synthesis from the 2,4-isomer, involves the dropwise addition of an amine and a base like triethylamine (B128534) to a cooled solution of the dicarbonyl dichloride in a dry solvent such as dichloromethane (B109758) (DCM) nih.gov. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Formation of Metal-Ligand Complexes with Transition Metals

Pyridine-dicarbonyl ligands derived from this compound readily form coordination complexes with a variety of transition metals, including but not limited to palladium(II), copper(II), nickel(II), cobalt(II), and iron(II). The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

For example, palladium(II) complexes can be synthesized by reacting N-substituted pyridine-2-thiocarboxamide ligands with a palladium precursor like PdCl₂(PPh₃)₂ nih.gov. While this example uses a thiocarboxamide, the principle of complexation is similar for dicarboxamides derived from this compound. The resulting complexes are often soluble in common organic solvents.

The coordination of these ligands to metal ions like Cu(II), Co(II), Fe(II), Ni(II), and Zn(II) has been extensively studied for the analogous 2,6-pyridinedicarboxamide (B1202270) ligands nih.gov. These studies provide a model for the expected behavior of ligands derived from the 2,4-isomer. The stoichiometry of the metal-to-ligand ratio can be controlled to produce mononuclear or polynuclear complexes.

Complexation Modes and Structural Elucidation

The pyridine-dicarbonyl ligands can adopt various coordination modes, acting as bidentate or tridentate chelating agents. In many cases, the ligand coordinates to the metal center through the pyridine (B92270) nitrogen and the two amide or ester carbonyl oxygen atoms. However, other coordination modes are possible depending on the specific ligand and metal ion. For instance, in some palladium(II) complexes with the related pyridine-2,6-dicarboxylate (B1240393) (dipic) ligand, the ligand can act as a tridentate O,N,O-pincer ligand or as a bridging ligand in dinuclear complexes nih.govacs.org.

Spectroscopic Characterization of Metal Complexes

A suite of spectroscopic techniques is employed to characterize the metal-pyridine dicarbonyl complexes in both solid and solution states.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. The stretching frequencies of the carbonyl (C=O) groups in the IR spectrum are particularly informative. Upon coordination to a metal center, the C=O stretching vibration typically shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the C=O bond due to the donation of electron density to the metal. The presence of bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations in the far-IR region further confirms complex formation ajol.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts of the pyridine and substituent protons in the ¹H NMR spectrum are sensitive to the coordination environment. Coordination to a metal ion generally leads to a downfield shift of the pyridine ring protons.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The spectra typically show intense bands in the UV region corresponding to π-π* and n-π* transitions within the ligand, and potentially weaker d-d transitions in the visible region for complexes of d-block metals with unfilled d-orbitals.

The following table summarizes typical spectroscopic data for related pyridine-dicarboxylate complexes:

| Spectroscopic Technique | Observed Features | Reference |

| IR Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers upon coordination. | ajol.info |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring protons upon complexation. | ajol.info |

| UV-Vis Spectroscopy | Intense ligand-based π-π* transitions in the UV region (around 220-300 nm). Characteristic d-d transitions for specific metals. | ajol.info |

Catalytic Applications of Metal-Pyridine Dicarbonyl Complexes

Metal complexes derived from pyridine-dicarbonyl ligands have shown significant promise as catalysts in a variety of organic transformations, including carbon-carbon bond formation and polymerization reactions.

Role in Carbon-Carbon Bond Formation (e.g., Cross-Coupling)

Palladium complexes bearing pyridine-containing ligands are well-established catalysts for carbon-carbon cross-coupling reactions, such as the Suzuki-Miyaura coupling nih.govnih.gov. In these reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.

The ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center, influencing its reactivity, and promoting the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the pyridine-dicarboxamide ligand, which can be tuned through the choice of substituents, can significantly impact the efficiency and selectivity of the cross-coupling reaction nih.gov. For instance, electron-donating groups on the ligand can enhance the rate of oxidative addition, while bulky substituents can facilitate reductive elimination.

While specific examples detailing the use of palladium complexes with ligands derived directly from this compound in cross-coupling reactions are not abundant in the provided literature, the general principles established for other pyridine-based ligands are applicable. The catalytic activity of such complexes would be influenced by factors like the solvent, base, and reaction temperature nih.gov.

Polymerization Catalysis (e.g., Ethylene (B1197577) Polymerization)

Iron and cobalt complexes supported by bis(imino)pyridine ligands have emerged as highly active catalysts for the polymerization of ethylene acs.orgmdpi.com. These catalysts, often activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), can produce highly linear polyethylene (B3416737) with a range of molecular weights acs.org.

The structure of the ligand is a key determinant of the catalyst's activity and the properties of the resulting polymer. For example, iron complexes with ketimine-based ligands have been found to be significantly more active than those with aldimine-based ligands acs.org. The substituents on the aryl groups of the imine moieties also have a profound effect on the catalyst's performance.

Although the bis(imino)pyridine ligands are typically synthesized from the corresponding diacetylpyridine, the underlying principle of using a rigid pyridine backbone to support catalytically active metal centers is relevant. The design of analogous ligands from this compound, such as diimine or diamide (B1670390) ligands, could lead to novel catalysts for ethylene polymerization and other olefin transformations. The catalytic performance of such systems would be expected to be influenced by the nature of the metal, the ligand architecture, and the polymerization conditions.

The following table presents representative data for the catalytic activity of related iron-based ethylene polymerization catalysts:

| Precatalyst | Co-catalyst | Activity (g PE / (mmol·h·bar)) | Polymer Molecular Weight (Mw) | Reference |

| LFeCl₂ (L = 2,6-bis(imino)pyridine, ketimine) | MAO | 3750 - 20600 | 14,000 - 611,000 | acs.org |

| LCoCl₂ (L = 2,6-bis(imino)pyridine, ketimine) | MAO | 450 - 1740 | - | acs.org |

Computational and Theoretical Investigations into 2,4 Pyridinedicarbonyl Dichloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. For pyridine-dicarbonyl dichlorides, a basis set such as 6-311+G(d,p) is typically used to ensure a good balance between computational cost and accuracy in describing the electronic distribution and polarization effects.

Theoretical calculations are crucial for identifying the most probable sites for nucleophilic or electrophilic attack, which governs the chemical behavior of 2,4-pyridinedicarbonyl dichloride. The electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors for predicting reactivity.

The carbonyl carbons of the acyl chloride groups are highly electrophilic due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the pyridine (B92270) ring. Quantum chemical calculations, such as those performed on related pyridine derivatives using DFT at the B3LYP/6-31G level, can quantify this effect. researchgate.net The MEP map would visually confirm these carbons as regions of high positive potential (blue areas), making them primary targets for nucleophiles.

Conversely, the nitrogen atom in the pyridine ring possesses a lone pair of electrons and represents a site of high negative potential (a nucleophilic center), which can be crucial for its interaction with electrophiles or its role in catalysis. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. For pyridine-based ligands, the HOMO is often localized on the pyridine ring and nitrogen atom, indicating its electron-donating capability, while the LUMO is distributed over the ring and the electron-withdrawing substituents, indicating its capacity to accept electrons.

The reactivity of different sites can be quantified using descriptors derived from conceptual DFT, such as Fukui functions, which indicate the change in electron density at a specific point when an electron is added to or removed from the system. This allows for a precise ranking of nucleophilic and electrophilic sites within the molecule.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations (Note: This table is illustrative of typical results from DFT calculations on pyridine derivatives.)

| Descriptor | Predicted Location on this compound | Implication |

| Highest Positive Electrostatic Potential | Carbonyl carbons | Primary sites for nucleophilic attack |

| Highest Negative Electrostatic Potential | Pyridine nitrogen atom, Carbonyl oxygen atoms | Sites for electrophilic attack or coordination |

| LUMO (Lowest Unoccupied Molecular Orbital) | Distributed over the pyridine ring and carbonyl groups | Region susceptible to receiving electrons |

| HOMO (Highest Occupied Molecular Orbital) | Primarily on the pyridine ring and nitrogen lone pair | Region most capable of donating electrons |

The geometry of this compound is influenced by the rotation of the two carbonyl chloride groups around the C-C bonds connecting them to the pyridine ring. Conformational analysis aims to identify the most stable arrangement (conformer) and the energy barriers to rotation between different conformations.

Studies on related molecules, like pyridinecarbaldehydes, show that restricted rotation around the C-C bond can lead to distinct rotational isomers. nist.gov For this compound, the relative orientation of the C=O and C-Cl bonds with respect to the pyridine ring defines the molecular conformation. The planar conformations, where the carbonyl groups are coplanar with the pyridine ring, are often the most stable due to π-conjugation. However, steric hindrance between the substituents and adjacent atoms can lead to non-planar ground states.

The energy barriers for these rotations can be calculated by mapping the potential energy surface as a function of the dihedral angles. High-level ab initio calculations are often required for accurate barrier heights. For example, calculations on model compounds like 2-chlorobutane (B165301) have determined rotational barriers of approximately 4-9 kcal/mol for different conformations, illustrating the energy required for internal rotations. dtic.mil Similar calculations on furfural, another heterocyclic aldehyde, show a rotational barrier of 45.54 kJ/mol (10.9 kcal/mol) for the CHO group, as calculated at the HF/6-31G* level. nist.gov These values provide an estimate of the flexibility of the acyl chloride groups in this compound.

Table 2: Illustrative Rotational Energy Barriers for Related Compounds (Data from computational studies on analogous molecules.)

| Compound/Fragment | Rotational Group | Method | Calculated Barrier (kJ/mol) | Reference |

| Furfural | CHO | HF/6-31G | 45.54 | nist.gov |

| Benzaldehyde | CHO | HF/6-31G | 36.85 | nist.gov |

| Acetophenone | COCH₃ | HF/6-31G* | 25.92 | nist.gov |

These barriers are critical for understanding the molecule's dynamic behavior in solution and its ability to adopt specific conformations required for binding or reaction.

Molecular Dynamics Simulations in Reaction and Solvation Studies

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to static quantum chemical calculations. MD simulations are particularly useful for studying the behavior of this compound in a solvent and during a chemical reaction.

In these simulations, the interactions between atoms are described by a force field (e.g., GAFF, CHARMM, OPLS), which is a set of parameters and equations that define the potential energy of the system. rsc.org MD simulations can predict how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity. For instance, MD can reveal specific solute-solvent interactions, such as hydrogen bonding in protic solvents or dipole-dipole interactions in polar aprotic solvents, which can stabilize or destabilize certain conformers or reaction intermediates. sigmaaldrich.comnih.gov

MD simulations are also applied to study reaction dynamics. By simulating the trajectory of reactants, one can observe the conformational changes that lead to the transition state. Enhanced sampling techniques within MD, such as metadynamics, can be used to calculate the free energy landscape of a reaction, including activation energies, which helps in understanding reaction kinetics. nih.gov For a molecule like this compound, MD could be used to simulate its hydrolysis by explicitly modeling the approach of water molecules and the subsequent bond-breaking and bond-forming events.

Theoretical Modeling of Ligand-Metal Interactions in Coordination Complexes

The pyridine nitrogen and carbonyl oxygen atoms of this compound (or its carboxylate derivative) make it an excellent candidate for use as a ligand in coordination chemistry. Theoretical modeling is instrumental in understanding how this ligand binds to metal ions and in predicting the properties of the resulting complexes.

DFT is the method of choice for modeling ligand-metal interactions. These calculations can predict the geometry of the coordination complex, the strength of the metal-ligand bonds, and the electronic structure of the complex. Studies on complexes formed between metal ions and the related pyridine-2,6-dicarboxylic acid have shown that this ligand can form stable, well-defined structures with various transition metals. nih.govresearchgate.net

Theoretical models can elucidate the nature of the bonding, distinguishing between sigma-donation from the nitrogen and oxygen lone pairs and potential pi-backbonding from the metal to the ligand's π* orbitals. The analysis of molecular orbitals and charge distribution in the complex can explain its stability, color (from electronic transitions), and redox properties. For example, in a study of Thallium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) derivatives, electrochemical studies combined with structural analysis revealed that substituents on the pyridine ring significantly alter the redox potential of the metal center. nih.gov Similarly, computational investigations into how pyridine-based molecules adsorb on metal surfaces use DFT and MD simulations to determine binding energies and preferred orientations, providing insights analogous to ligand-metal coordination. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The accessibility of 2,4-pyridinedicarbonyl dichloride is contingent on the efficient synthesis of its precursor, 2,4-pyridinedicarboxylic acid (lutidinic acid). While traditional chemical syntheses exist, future research is pivoting towards more sustainable and innovative methods.

A significant advancement lies in biocatalysis. Researchers have developed processes for producing 2,4-pyridinedicarboxylic acid (2,4-PDCA) from renewable feedstocks. google.comwur.nl One such pathway involves the use of 3,4-dihydroxybenzoic acid, a compound derivable from lignin, which is then converted to 2,4-PDCA through a biocatalytic reaction using enzymes like protocatechuate 2,3-dioxygenase and a nitrogen source. google.com Similarly, catechol, another lignin-derived or microbially synthesized platform chemical, can be enzymatically converted to pyridine (B92270) carboxylic acids. wur.nl

Electrochemical methods also present a novel approach. The direct carboxylation of methyl pyridine-2-carboxylate in the presence of CO2 has been demonstrated in an undivided electrochemical cell, yielding a mixture of 2,4-PDC and 2,5-PDC. wur.nl Further refinement of these enzymatic and electrochemical routes could lead to greener, more efficient, and highly selective production of the 2,4-isomer, thereby facilitating its broader application. wur.nl Another innovative route involves reacting nitrogen-containing aromatic heterocyclic compounds with formamide (B127407) in the presence of peroxodisulfate, followed by hydrolysis to yield the corresponding dicarboxylic acids. google.com

The final conversion step, the chlorination of 2,4-pyridinedicarboxylic acid to this compound, is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Future work in this area may focus on developing milder or catalytic chlorination protocols to improve safety and reduce waste.

Table 1: Emerging Synthetic Routes for 2,4-Pyridinedicarboxylic Acid (Precursor to this compound)

| Synthetic Approach | Starting Material(s) | Key Reagent/Catalyst | Significance | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | 3,4-Dihydroxybenzoic Acid | Protocatechuate Dioxygenase | Utilizes renewable feedstocks from lignin. | google.comwur.nl |

| Biocatalysis | Catechol | Catechol 2,3-Dioxygenase, Ammonia (B1221849) | Green synthesis from glucose or lignin-derived chemicals. | wur.nl |

| Electrochemistry | Methyl pyridine-2-carboxylate | Undivided Electrochemical Cell, CO₂ | Direct carboxylation with tunable selectivity. | wur.nl |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is dominated by the two highly electrophilic acyl chloride groups. However, the presence of the pyridine nitrogen atom introduces a layer of complexity and opportunities for discovering novel reaction pathways.

The pyridine nitrogen is itself a nucleophile and a base, capable of influencing or participating in reactions at the acyl chloride sites. reddit.com This raises the possibility of unexplored intramolecular or intermolecular reactions, especially under specific catalytic conditions, which could lead to novel heterocyclic scaffolds or oligomeric structures. The relative reactivity of the acyl chloride at the 2-position versus the 4-position is also an area ripe for investigation, as electronic and steric differences could be exploited for regioselective transformations.

Furthermore, inspiration can be drawn from related systems. For instance, novel three-component reactions involving pyridine N-oxides, acyl chlorides, and cyclic ethers have been shown to proceed through carbene intermediates, generating highly substituted pyridines. acs.org Investigating whether this compound can engage in similar transformations could unlock new synthetic methodologies. Another area of interest is the reaction with organometallic reagents. Studies on organolithium-pyridine adducts have shown a competition between C-acylation and N-acylation when reacting with acyl chlorides, a paradigm that could lead to complex and unexpected products with a difunctional electrophile like this compound. acs.org

Advanced Material Design Leveraging Pyridine-Dicarbonyl Frameworks

The rigid, angular geometry of the 2,4-pyridinedicarboxylate unit makes it an exceptional building block (linker or ligand) for the construction of advanced materials, particularly polymers and metal-organic frameworks (MOFs).

Polymers: this compound is a valuable monomer for synthesizing high-performance polymers such as polyesters and polyamides. google.comwur.nl The inclusion of the pyridine ring into the polymer backbone can enhance thermal stability and introduce unique functionalities, such as metal coordination sites or specific gas barrier properties. wur.nl Future research will likely focus on creating novel copolymers by reacting this compound with custom-designed diols and diamines to produce materials with tailored thermal, mechanical, and optical properties for applications in packaging, coatings, and specialty fibers. google.comwur.nl

Metal-Organic Frameworks (MOFs): The use of pyridinedicarboxylic acids as linkers in MOF synthesis is a burgeoning field. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination points for metal ions, leading to a rich diversity of network topologies (from 0D complexes to 3D frameworks). ucy.ac.cyrsc.orgrsc.orgresearchgate.net Specifically, MOFs constructed from pyridine-2,4-dicarboxylic acid have demonstrated promising properties for gas adsorption and luminescence. acs.org Research has shown the synthesis of porous lanthanide-based MOFs using this linker, which exhibit large surface areas and potential for applications in gas storage and separation. acs.org Future work will involve exploring different metal clusters and synthetic conditions to create novel MOFs with enhanced porosity, stability, and selective recognition capabilities for applications in carbon capture, chemical separations, and sensing. acs.orgresearchgate.net

Table 2: Materials Derived from the Pyridine-Dicarbonyl Framework

| Material Class | Precursor | Metal Ions/Co-monomers | Key Properties & Applications | Reference(s) |

|---|---|---|---|---|

| Polyesters/Copolymers | 2,4-Pyridinedicarboxylic Acid | Diols (e.g., Ethylene (B1197577) Glycol) | Enhanced thermal stability, potential for packaging materials. | google.comwur.nl |

| Metal-Organic Frameworks (MOFs) | 2,4-Pyridinedicarboxylic Acid | Lanthanides (Ce, Pr, Sm, Eu, Tb) | Porosity, gas adsorption, luminescence. | acs.org |

| Coordination Polymers | Pyridine-dicarboxylic Acids | Mn(II), Co(II), Ni(II), Cu(II) | Diverse structural motifs (2D, 3D), catalytic activity. | ucy.ac.cyrsc.orgacs.org |

Expanding Applications in Catalysis and Supramolecular Chemistry

The unique structural and electronic features of the 2,4-pyridinedicarbonyl framework make it a compelling target for applications in catalysis and supramolecular chemistry.

Catalysis: Pyridine itself is often used as a nucleophilic catalyst in reactions involving acyl chlorides, proceeding through a highly reactive N-acylpyridinium intermediate. reddit.com Materials incorporating the 2,4-pyridinedicarboxylate motif can leverage this inherent reactivity. For example, MOFs and coordination polymers built from this linker can serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the pyridine nitrogen atoms can function as basic or nucleophilic sites. Research has demonstrated that coordination polymers derived from a similar pyridine-dicarboxylic acid linker are effective catalysts for Knoevenagel condensation reactions. acs.org Future directions include designing chiral MOFs for asymmetric catalysis or multifunctional frameworks that combine acidic and basic sites to catalyze cascade reactions.

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to create complex, self-assembled architectures. The 2,4-pyridinedicarboxylate structure is ideally suited for this purpose. Its ability to form strong hydrogen bonds and coordinate with metals allows it to act as a versatile building block for constructing macrocycles, cages, and interlocked structures. researchgate.netnih.gov These supramolecular systems can be designed to act as hosts for specific guest molecules, with potential applications in molecular recognition, sensing, and encapsulation. acs.org The development of new supramolecular assemblies based on this compound and its derivatives could lead to advanced chemosensors or novel platforms for controlled release systems.

常见问题

Q. What are the optimal synthetic routes for preparing 2,4-pyridinedicarbonyl dichloride in laboratory settings?

The synthesis typically involves reacting 2,4-pyridinedicarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Key parameters include maintaining anhydrous conditions and stoichiometric excess of SOCl₂ to ensure complete conversion of carboxylic acid groups to acyl chlorides. Reaction progress can be monitored via FTIR spectroscopy (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹). Post-synthesis purification is achieved via vacuum distillation or recrystallization from inert solvents like dry hexane .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Pyridine protons resonate at δ ~8.5–9.0 ppm, while carbonyl chlorides (C=O) appear at δ ~160–170 ppm in ¹³C NMR .

- Elemental Analysis : Verify Cl content (theoretical: ~34.7% for C₇H₃Cl₂NO₂) to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive nature (R34 hazard) .

- Neutralization : Spills should be treated with sodium bicarbonate to neutralize HCl gas release. Waste must be stored in sealed containers for professional disposal .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions as a ligand precursor?

The compound’s dual acyl chloride groups enable coordination with transition metals (e.g., Pd, Ir) to form catalytic complexes. For example, in palladium-catalyzed decarboxylative cross-coupling, it acts as a bridging ligand, stabilizing intermediates during C–C bond formation. Reaction efficiency depends on solvent polarity (e.g., DMF > THF) and metal/ligand molar ratios (optimized at 1:2 Pd:ligand) .

Q. What computational methods are used to predict the reactivity of this compound in organometallic complexes?

- DFT Calculations : Models such as B3LYP/6-311+G(d,p) predict electron density distribution, highlighting nucleophilic attack sites (e.g., carbonyl carbons).

- Molecular Dynamics (MD) : Simulates solvent effects on ligand-metal binding kinetics. For instance, chloroform solvation reduces activation energy by 15% compared to DMSO .

Q. How can contradictory data in catalytic performance studies be resolved?

Discrepancies in yield or selectivity often arise from trace moisture (hydrolyzes acyl chloride groups) or metal impurities. Mitigation strategies:

- Pre-treatment : Dry solvents over molecular sieves; degas using freeze-pump-thaw cycles.

- Control Experiments : Compare results with commercially available ligands (e.g., 2,2’-bipyridine) to isolate variables .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key electrophile in Friedel-Crafts acylation to construct pyridine-fused quinazolines. For example, reaction with aniline derivatives at 80°C in dichloromethane yields antiproliferative agents (IC₅₀ = 2–5 µM in cancer cell lines). Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) ensures intermediate stability .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂NO₂ | |

| Melting Point | 57–61°C | |

| Boiling Point | 284°C | |

| λmax (UV-Vis in CHCl₃) | 265 nm |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Hydrolysis to dicarboxylic acid | Ambient moisture | Use anhydrous solvents, inert gas |

| Oligomerization | Excess heating (>100°C) | Control reflux temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。